2-((1-Methyl-1H-imidazol-5-yl)methylene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Methyl-1H-imidazol-5-yl)methylene)malononitrile is a compound that features an imidazole ring, a versatile and important heterocyclic structure in organic chemistry. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-1H-imidazol-5-yl)methylene)malononitrile typically involves the reaction of 1-methyl-1H-imidazole-5-carbaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of the imidazole derivative reacts with the active methylene group of malononitrile .
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-((1-Methyl-1H-imidazol-5-yl)methylene)malononitrile can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-((1-Methyl-1H-imidazol-5-yl)methylene)malononitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its imidazole core, which is present in many bioactive molecules.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-((1-Methyl-1H-imidazol-5-yl)methylene)malononitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its imidazole ring. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
2-Methylimidazole: Another imidazole derivative with a methyl group at a different position.
5-Nitroimidazole: An imidazole derivative with a nitro group, known for its antimicrobial activity
Uniqueness
2-((1-Methyl-1H-imidazol-5-yl)methylene)malononitrile is unique due to the presence of both the imidazole ring and the malononitrile moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H6N4 |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-[(3-methylimidazol-4-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C8H6N4/c1-12-6-11-5-8(12)2-7(3-9)4-10/h2,5-6H,1H3 |
InChI Key |
NHTZJZKDTKGLFA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.